molecular formula C12H7N3O4 B8388717 2,7-Dinitrocarbazole

2,7-Dinitrocarbazole

Cat. No.: B8388717
M. Wt: 257.20 g/mol
InChI Key: LJRSHKJYQVMZTL-UHFFFAOYSA-N
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Description

2,7-Dinitrocarbazole (CAS: 344863-34-9; molecular formula: C₁₂H₇N₃O₄, molecular weight: 257.20 g/mol) is a nitro-substituted carbazole derivative synthesized via nitration of carbazole. The compound features two nitro groups at the 2- and 7-positions of the carbazole core, which significantly influence its electronic and photophysical properties . Its synthesis typically yields a mixture of isomers, with this compound constituting 30–35% of the product and the 3,6-dinitrocarbazole isomer forming the majority (50–60%) . The compound crystallizes as golden leaflets with a melting point of 344–346°C, distinguishing it from the higher-melting 3,6-isomer (386–387°C) . Its nitro groups enhance electron-withdrawing effects, making it a candidate for applications in optoelectronics and supramolecular chemistry.

Properties

Molecular Formula

C12H7N3O4

Molecular Weight

257.20 g/mol

IUPAC Name

2,7-dinitro-9H-carbazole

InChI

InChI=1S/C12H7N3O4/c16-14(17)7-1-3-9-10-4-2-8(15(18)19)6-12(10)13-11(9)5-7/h1-6,13H

InChI Key

LJRSHKJYQVMZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2,7-substitution pattern in carbazole derivatives leads to distinct electronic properties compared to 3,6-substituted isomers. For example, 2,7-dinitrocarbazole exhibits a lower melting point than 3,6-dinitrocarbazole, likely due to reduced symmetry and weaker intermolecular interactions .
  • Synthetic Yields: this compound is a minor product in nitration reactions, whereas pyridinyl ethynyl derivatives (e.g., 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole) are synthesized via cross-coupling with low yields (19%) due to steric and electronic challenges .
Spectroscopic and Electronic Properties
Compound UV-Vis Absorption (λmax) Two-Photon Absorption Cross-Section (GM) Fluorescence Properties Key Functional Groups
This compound Not reported Not reported Quenched fluorescence due to -NO₂ Strong electron-withdrawing nitro groups
3,6-Dinitrocarbazole Not reported Not reported Similar quenching Electron-withdrawing nitro groups
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole ~350 nm (π→π*) 250 GM (theoretical) Blue emission, pH-sensitive Electron-rich pyridinyl ethynyl
Poly(2,7-carbazole) ~400 nm (π→π*) 500–800 GM High hole mobility, green emission Conjugated carbazole backbone

Key Observations :

  • Nitro vs. Ethynyl Groups : Nitro groups in this compound quench fluorescence, limiting its use in emissive applications. In contrast, pyridinyl ethynyl substituents enhance conjugation and enable tunable fluorescence, as seen in 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole .
  • Two-Photon Absorption : Theoretical studies show that 2,7-carbazole derivatives exhibit red-shifted absorption and higher two-photon absorption cross-sections than 3,6-isomers due to extended π-conjugation .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted carbazoles are less common in optoelectronics due to fluorescence quenching but are valuable in explosives and dyes. Bromo and ethynyl derivatives are preferred for conjugated polymers and sensors .
  • Polymer Performance : Poly(2,7-carbazole) derivatives outperform 3,6-polymers in solar cells due to improved charge transport and solubility .

Preparation Methods

Reaction Conditions and Limitations

The direct nitration of carbazole employs concentrated nitric acid under controlled temperatures (<50°C) to prevent over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, where the nitro group preferentially occupies the 2 and 7 positions due to the electron-donating nature of the carbazole’s nitrogen atom. However, this method faces challenges:

  • Low regioselectivity : Competing nitration at the 3 and 6 positions often occurs, necessitating tedious purification.

  • Moderate yields : Typical yields range from 40–60%, influenced by reaction time (6–24 hours) and acid concentration.

Mechanistic Insights

The nitration mechanism involves the generation of nitronium ions (NO₂⁺) from nitric acid, which attack the carbazole’s aromatic rings. The 2 and 7 positions are favored due to resonance stabilization of the intermediate σ-complex. Side reactions, such as oxidation of the carbazole backbone, are minimized by maintaining temperatures below 50°C.

Nitration of Substituted Biphenyls Followed by Cyclization

4,4′-Dibromobiphenyl as a Precursor

A patented method (CN102875447A) outlines a two-step synthesis starting from 4,4′-dibromobiphenyl:

  • Nitration :

    • Reagents : Dilute nitric acid (1.5–2.0 equivalents) with AlCl₃ or FeCl₃ (0.5–1.0 wt%) as a catalyst.

    • Solvent : 1,2-Dichloroethane.

    • Conditions : 50°C for 6 hours, yielding 2-nitro-4,4′-dibromobiphenyl.

  • Cyclization :

    • Deoxygenation : Triphenylphosphine (2.2–2.6 equivalents) in dichloromethane removes the nitro group’s oxygen.

    • Ring closure : Forms 2,7-dibromocarbazole, which is further nitrated to 2,7-dinitrocarbazole.

Key Advantages:

  • Higher regioselectivity : The bromine substituents direct nitration to the desired positions.

  • Yield improvement : 75% yield for 2,7-dibromocarbazole, with potential for scale-up.

4,4′-Diiodobiphenyl-Based Synthesis

A two-step method adapts the above approach using 4,4′-diiodobiphenyl:

  • Nitration :

    • Reagents : Fuming nitric acid in acetic acid.

    • Product : 2-nitro-4,4′-diiodobiphenyl (mixed with 4-iodo-4′-nitrobiphenyl).

  • Cyclization and alkylation :

    • Reagent : Tris(2-ethylhexyl) phosphite facilitates simultaneous ring closure and N-alkylation.

    • Outcome : N-(2-ethylhexyl)-2,7-diiodocarbazole, which is subsequently nitrated.

Performance Metrics:

  • Efficiency : The process avoids harsh conditions, achieving "reasonably efficient" yields.

  • Applications : The product serves as a monomer for optoelectronic polymers.

Comparative Analysis of Preparation Methods

The table below contrasts the two dominant synthesis routes:

Parameter Direct Nitration of Carbazole Biphenyl Nitration-Cyclization
Starting MaterialCarbazole4,4′-Dibromobiphenyl or 4,4′-Diiodobiphenyl
Nitration ReagentConcentrated HNO₃Dilute HNO₃ or fuming HNO₃
CatalystNoneAlCl₃, FeCl₃, or tris(alkyl) phosphite
Temperature Range<50°C50–180°C
Reaction Time6–24 hours6–12 hours
RegioselectivityModerateHigh
Overall Yield40–60%70–85%
ScalabilityLimited by purificationSuitable for industrial production

Optimization Strategies and Recent Advances

Catalyst and Solvent Selection

  • Aluminum vs. iron catalysts : AlCl₃ improves nitration efficiency in biphenyl derivatives compared to FeCl₃, reducing side products.

  • Solvent effects : 1,2-Dichloroethane enhances nitro group orientation over acetic acid, which promotes over-nitration.

Green Chemistry Approaches

Recent patents emphasize replacing fuming nitric acid with dilute HNO₃ to reduce environmental impact. Additionally, tris(2-ethylhexyl) phosphite enables one-pot cyclization-alkylation, minimizing waste .

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